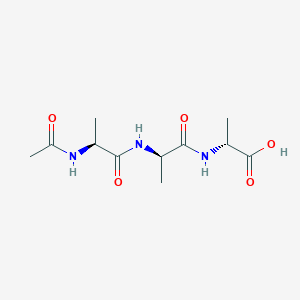

N-Acetyl-L-alanyl-D-alanyl-D-alanine

Description

Structure

3D Structure

Properties

CAS No. |

34047-74-0 |

|---|---|

Molecular Formula |

C11H19N3O5 |

Molecular Weight |

273.29 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C11H19N3O5/c1-5(12-8(4)15)9(16)13-6(2)10(17)14-7(3)11(18)19/h5-7H,1-4H3,(H,12,15)(H,13,16)(H,14,17)(H,18,19)/t5-,6+,7+/m0/s1 |

InChI Key |

DRYOODAJROGPQO-RRKCRQDMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |

Origin of Product |

United States |

Molecular Structure and Conformational Analysis of N Acetyl L Alanyl D Alanyl D Alanine

Stereochemical Configuration and Chirality of Amino Acid Residues

N-Acetyl-L-alanyl-D-alanyl-D-alanine is a tripeptide with the chemical formula C11H19N3O5. nih.gov Its structure consists of three alanine (B10760859) residues linked by peptide bonds, with the N-terminus acetylated and the C-terminus being a free carboxyl group. The key feature of this molecule is its specific stereochemistry. The N-terminal alanine residue is in the L-configuration, while the subsequent two alanine residues are in the D-configuration.

Table 1: Stereochemical Configuration of Amino Acid Residues

| Residue Position | Amino Acid | Configuration |

| 1 | Alanine | L |

| 2 | Alanine | D |

| 3 | Alanine | D |

Intramolecular Hydrogen Bonding Networks and Their Influence on Conformation

Intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations of peptides. In this compound, the potential for intramolecular hydrogen bonding exists between the amide protons (N-H) as donors and the carbonyl oxygens (C=O) as acceptors along the peptide backbone. The formation of these bonds can lead to folded or compact structures.

However, studies on the related dipeptide N-acetyl-D-alanyl-D-alanine in dilute organic solutions have shown that the presence of intramolecularly hydrogen-bonded folded forms is minimal. nih.gov In aqueous solutions, it is suggested that solvated, unordered species are predominant. nih.gov The tendency to form intramolecular hydrogen bonds is often in competition with intermolecular hydrogen bonding with solvent molecules, particularly in protic solvents like water. The specific L-D-D sequence in this compound can influence the dihedral angles of the backbone, which in turn affects the feasibility of forming stable intramolecular hydrogen bonds. For instance, certain types of turns, like β-turns, are stabilized by intramolecular hydrogen bonds and are common in peptides containing D-amino acids.

Conformational Preferences and Equilibrium States in Solution and Solid State

The conformational landscape of this compound is complex, with the molecule existing in an equilibrium of different conformations in solution. The preferred conformations are influenced by a variety of factors including the solvent environment, temperature, and pH.

In the solid state, the conformation is fixed within the crystal lattice. X-ray diffraction studies of the analogous N-acetyl-D-alanyl-D-alanine hydrate (B1144303) have revealed that the molecule is not in a fully extended β-conformation but is partially folded. nih.gov The acetylamino and peptide groups are in the usual trans conformation. nih.gov However, a notable feature is that only intermolecular hydrogen bonds are observed in the crystal state of this analogue. nih.gov

In solution, the peptide is more flexible and can adopt a range of conformations. Spectroscopic studies on N-acetyl-D-alanyl-D-alanine suggest that in water, the molecule exists predominantly as solvated, unordered species. nih.gov The presence of D-alanine residues can promote specific secondary structures. For instance, a tripeptide with a central D-alanine has been shown to adopt an extended structure. acs.org The equilibrium between different conformers is dynamic and can be shifted by changes in the solvent polarity. For example, in hydrogen bond-promoting solvents, the formation of ordered, compact structures may be more favorable.

Computational Studies on Molecular Energetics and Dynamics

Computational methods are powerful tools for investigating the conformational preferences and dynamics of peptides like this compound at an atomic level of detail.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations can provide insights into the time-evolution of the peptide's structure, revealing the accessible conformations and the transitions between them. By simulating the peptide in a solvent environment, such as water, it is possible to understand how the solvent influences the conformational equilibrium. While specific MD studies on this compound are not extensively detailed in the provided search results, MD simulations of similar alanine-based peptides have been performed. nih.govnih.gov These studies generally involve placing the peptide in a simulation box with water molecules and ions, followed by energy minimization and equilibration. The subsequent production run generates a trajectory of atomic positions over time, which can be analyzed to determine conformational populations, hydrogen bonding patterns, and other structural parameters.

Energy Minimization and Conformational Sampling Techniques

Energy minimization techniques are used to find the stable conformations of a molecule, corresponding to the local minima on its potential energy surface. nih.gov These methods systematically adjust the atomic coordinates to lower the total energy of the system. For a flexible molecule like this compound, there are numerous local energy minima, and finding the global minimum is a significant challenge.

Various conformational sampling techniques can be employed to explore the vast conformational space of the peptide. These methods can include systematic searches by varying dihedral angles, or more sophisticated algorithms like Monte Carlo simulations. The goal is to generate a representative ensemble of low-energy conformations that the peptide is likely to adopt. The relative energies of these conformations can then be calculated to predict their populations at a given temperature. Theoretical studies on alanine dipeptide models have shown a preference for extended conformations in the gas phase, while in water, other conformations can become more stable. researchgate.net

Spectroscopic Characterization of Molecular Conformation

Spectroscopic techniques provide experimental data that can be used to deduce the conformational properties of peptides in different environments.

Circular Dichroism (CD) spectroscopy is particularly sensitive to the secondary structure of peptides. The different electronic transitions of the peptide backbone in the far-UV region give rise to characteristic CD spectra for different conformations such as α-helices, β-sheets, and random coils. Studies on related peptides have utilized CD to assess the degree of ordered structure in various solvents. nih.gov For example, the presence of ordered structures in hydrogen bond-promoting solvents can be detected by changes in the CD spectrum.

Infrared (IR) spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is another valuable tool for studying peptide conformation. The frequencies of the amide I and amide II bands in the IR spectrum are sensitive to the secondary structure and hydrogen bonding environment of the peptide backbone. acs.org By analyzing the positions and shapes of these bands, it is possible to obtain information about the conformational populations in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. Parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts can provide detailed information about the dihedral angles and interatomic distances, which can be used to define the preferred conformations of this compound in solution. nih.gov

Circular Dichroism (CD) Spectroscopy Investigations

Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is particularly sensitive to the secondary structure of polypeptides and proteins. researchgate.net In the context of a small peptide like this compound, CD spectroscopy can provide insights into the presence of ordered structures, such as β-turns or other folded conformations.

Research on analogous peptides, such as N-acetyl-D-alanyl-D-alanine, has revealed that in aqueous solutions, these molecules predominantly exist in a solvated, unordered state. nih.gov Any intramolecularly hydrogen-bonded folded forms are present in extremely small amounts, if at all, even in solvents with lower polarity like deuteriochloroform at high dilution. nih.gov For tripeptides in general, the CD spectrum is often a composite of signals from different coexisting conformations, such as polyproline II (PPII) helices and β-strand conformations. acs.orgresearchgate.net

The CD spectrum of a peptide is characterized by electronic transitions of the amide group. For short peptides, the calculated CD spectrum can be highly sensitive to the direction of the transition moments within the amide group. nih.gov The presence of both L- and D-amino acids in the sequence of this compound would be expected to produce a unique CD spectrum that reflects the specific spatial arrangement of the peptide backbone. For instance, studies on N-acetyl-L-prolyl-D-alanyl-methylamide have shown the presence of ordered β-turn structures in hydrogen bond-promoting solvents like trifluoroethanol. uark.edu

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for β-turn | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for Random Coil |

| 222 | -8,000 | -500 |

| 210 | +3,000 | -2,000 |

| 195 | +15,000 | +1,000 |

This table is illustrative and represents typical values for peptides in β-turn and random coil conformations. The actual values for this compound would need to be determined experimentally.

Infrared (IR) Absorption Studies

Infrared (IR) absorption spectroscopy is a powerful technique for investigating the vibrational modes of molecules, providing detailed information about their functional groups and hydrogen bonding patterns. In peptide analysis, the amide bands are of particular interest as their frequencies are sensitive to the local conformational structure.

Solid-state conformational analysis of the related dipeptide N-acetyl-D-alanyl-D-alanine hydrate, conducted through IR absorption and X-ray diffraction, has shown that the molecules are not in a simple extended β-conformation. nih.gov Instead, they adopt a partially folded structure. nih.gov The acetylamino and peptide groups are in the usual trans conformation, though the peptide bond shows some deviation from planarity. nih.gov In the crystal lattice, the structure is stabilized by intermolecular hydrogen bonds. nih.gov

Theoretical and experimental studies on N-acetyl-L-alanine have identified different conformers, with the trans conformer being more stable due to an intramolecular hydrogen bond. nih.gov The vibrational frequencies and IR intensities differ between conformers, allowing for their identification. nih.gov The frequencies of the ν(OH) and ν(NH) vibrations can indicate the presence and strength of hydrogen bonds. nih.gov

For this compound, the IR spectrum would be expected to show characteristic amide bands. The positions of these bands would shift depending on the presence of intramolecular and intermolecular hydrogen bonds, which in turn are dependent on the peptide's conformation and its environment (solid state or in solution).

Below is a table summarizing the typical IR absorption bands for a peptide, which would be applicable to the analysis of this compound.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

| Amide A | ~3300 | N-H stretching, sensitive to hydrogen bonding. |

| Amide I | 1600-1700 | Primarily C=O stretching of the peptide bond. Highly sensitive to secondary structure. |

| Amide II | 1500-1600 | Combination of N-H in-plane bending and C-N stretching. |

| Amide III | 1200-1300 | Complex mode involving C-N stretching and N-H bending. |

This table provides a general guide to the interpretation of IR spectra of peptides. Specific frequencies for this compound would depend on its specific conformational state.

Biochemical Pathways and Enzymatic Synthesis Involving D Alanyl D Alanine and Its N Acetyl Derivatives

D-Alanine Metabolism and Racemization Pathways

The synthesis of D-alanine is a crucial first step in the pathway leading to the formation of the D-Ala-D-Ala dipeptide, an essential component of the bacterial cell wall peptidoglycan. nih.govwikipedia.org In most bacteria, the primary route for D-alanine production is through the racemization of L-alanine. nih.gov This reaction is catalyzed by the enzyme alanine (B10760859) racemase (Alr), which facilitates the reversible conversion between the L- and D-enantiomers of alanine. nih.govresearchgate.net This enzyme utilizes a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor to abstract the α-proton from one enantiomer and reprotonate it on the opposite side to form the other, proceeding through a carbanion intermediate stabilized by the PLP. wikipedia.orgresearchgate.net

Bacterial species can possess one or more genes for alanine racemase; for instance, some have a constitutively expressed gene and an inducible one. wikipedia.org Studies have shown that bacteria lacking a functional alr gene require an external source of D-alanine to survive, highlighting the enzyme's importance. wikipedia.org

An alternative pathway for D-alanine synthesis involves the action of D-amino acid transaminase (Dat). nih.gov This enzyme can synthesize D-alanine from pyruvate (B1213749) by transferring an amino group from another D-amino acid, such as D-glutamate. nih.gov This pathway becomes particularly important for D-alanine production in the absence of a functional alanine racemase. nih.gov Together, these pathways ensure a steady supply of D-alanine for the subsequent steps in peptidoglycan biosynthesis. nih.govnih.gov

D-Alanine—D-alanine Ligase (Ddl; EC 6.3.2.4) Activity and Substrate Specificity

ATP + 2 D-alanine ⇌ ADP + phosphate + D-alanyl-D-alanine wikipedia.org

The product, D-alanyl-D-alanine, serves as the terminal dipeptide of the UDP-N-acetylmuramoyl-pentapeptide, the monomeric precursor of peptidoglycan. nih.govnih.gov This terminal dipeptide is directly involved in the transpeptidation reactions that cross-link adjacent peptide chains, giving the cell wall its structural integrity. nih.gov Due to its essential role, Ddl is a significant target for antibiotics, including the second-line anti-tuberculosis agent D-cycloserine. nih.govpnas.org The enzyme has two distinct binding sites for D-alanine, with the first site exhibiting a higher affinity for the substrate than the second. nih.gov

Catalytic Mechanism of Ddl Enzymes

The catalytic mechanism of Ddl is a well-studied process that proceeds through an ordered ter-ter mechanism involving two distinct half-reactions and the formation of two key intermediates. nih.govpnas.org

Formation of the Acylphosphate Intermediate: The reaction begins with the binding of ATP and the first molecule of D-alanine (D-Ala₁) to the enzyme. nih.gov The carboxylate oxygen of D-Ala₁ performs a nucleophilic attack on the γ-phosphate of ATP. nih.gov This results in the formation of a D-alanyl-phosphate intermediate and the release of ADP. nih.govnih.govebi.ac.uk This first half-reaction is facilitated by the presence of Mg²⁺ ions and induces conformational changes in the enzyme, specifically the closure of the P-loop and Ω-loop. nih.gov

Formation of the Tetrahedral Intermediate and Product Release: Following the formation of the acylphosphate, the second molecule of D-alanine (D-Ala₂) binds to the enzyme. The amino group of D-Ala₂ then acts as a nucleophile, attacking the carbonyl carbon of the D-alanyl-phosphate intermediate. nih.gov This leads to the formation of a transient tetrahedral intermediate. nih.gov Finally, this intermediate collapses, releasing inorganic phosphate (Pᵢ) and the final product, the D-alanyl-D-alanine dipeptide. nih.govnih.gov

Key amino acid residues within the active site play critical roles in this mechanism. For instance, a conserved glutamate (B1630785) residue helps to bind the amine group of the first D-alanine and orient it for the nucleophilic attack on ATP. pnas.orgebi.ac.uk A tyrosine residue is also important in the second half-reaction, potentially by activating the second D-alanine substrate. ebi.ac.uk

Structural Biology of Ddl Enzymes and Active Site Characterization

The three-dimensional structure of D-alanine—D-alanine ligase has been extensively studied through X-ray crystallography, providing significant insights into its function. wikipedia.orgnih.govpnas.org The enzyme is typically a homodimer, with each monomer comprising three distinct domains: an N-terminal, a central, and a C-terminal domain. proteopedia.orgrcsb.org

The active site is located in a cleft at the center of the monomer, formed by the interface of these three domains. rcsb.org A key feature of the Ddl structure is the presence of three flexible loops that are crucial for catalysis. nih.govnih.gov These loops undergo significant, cumulative conformational changes upon substrate binding, which serve to enclose the active site and properly orient the substrates for the reaction. nih.govnih.gov

P-loop (Phosphate-binding loop): This loop is involved in binding the phosphate groups of ATP. nih.gov

Ω-loop: This large loop covers the substrate-binding pocket after the first D-alanine binds, shielding the reaction intermediates from the solvent. nih.govnih.gov

Third loop: A smaller loop also contributes to the conformational changes necessary for catalysis. nih.gov

The ATP-binding site features a characteristic "ATP-grasp" fold, which is a common feature of this enzyme superfamily. nih.gov The N-terminal domain is primarily involved in substrate binding, while the C-terminal domain contains key catalytic residues. wikipedia.org The structural elucidation of Ddl in complex with various substrates, products, and inhibitors has been instrumental in understanding its detailed catalytic mechanism and in the development of new antibiotics. pnas.org

| Structural Feature | Description | Function |

|---|---|---|

| Overall Structure | Homodimer, with each monomer having three α/β domains (N-terminal, central, C-terminal). proteopedia.org | Provides the scaffold for the active site. |

| Active Site | Located at the interface of the three domains. rcsb.org Contains two D-alanine binding sites and an ATP binding site. nih.gov | Binds substrates (ATP, 2x D-Ala) and catalyzes dipeptide formation. |

| ATP-Grasp Fold | Atypical nucleotide-binding site located between domains. nih.govproteopedia.org | Binds ATP for the phosphorylation of the first D-alanine. |

| Flexible Loops (P-loop, Ω-loop) | Loops that undergo significant conformational changes upon substrate binding. nih.govnih.gov | Enclose the active site, protect intermediates, and orient substrates. |

UDP-N-acetylmuramoyl-tripeptide—D-alanyl-D-alanine Ligase (MurF; EC 6.3.2.10) in Pentapeptide Formation

The enzyme UDP-N-acetylmuramoyl-tripeptide—D-alanyl-D-alanine ligase, commonly known as MurF, catalyzes the final intracellular step in the biosynthesis of the peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide. nih.govuniprot.org It is one of four essential Mur ligases (MurC, MurD, MurE, and MurF) that sequentially build the peptide side chain attached to the UDP-N-acetylmuramic acid (UDP-MurNAc) moiety in the cytoplasm. nih.govproteopedia.org

Specifically, MurF is responsible for the ATP-dependent addition of the pre-formed D-alanyl-D-alanine dipeptide to the UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-L-lysine (or meso-diaminopimelate, m-DAP) tripeptide precursor. nih.govwikipedia.org This reaction completes the synthesis of the pentapeptide monomer unit, which is then transported across the cell membrane for incorporation into the growing peptidoglycan layer. nih.gov Given its crucial position in this essential pathway, MurF is also considered a validated target for the development of novel antibiotics. nih.gov

Sequential Addition of D-Ala-D-Ala to Peptidoglycan Tripeptide Precursors

The synthesis of the pentapeptide chain of the peptidoglycan precursor is a stepwise process. Following the actions of MurC (adds L-Ala), MurD (adds D-Glu), and MurE (adds L-Lys or m-DAP), the MurF enzyme catalyzes the final addition. nih.govproteopedia.org The substrates for the MurF-catalyzed reaction are:

ATP

UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-L-lysine (the tripeptide precursor)

D-alanyl-D-alanine (the dipeptide synthesized by Ddl) wikipedia.org

The reaction proceeds with the formation of the UDP-N-acetylmuramoyl-pentapeptide product, along with the release of ADP and inorganic phosphate. wikipedia.org This completes the cytoplasmic phase of peptidoglycan monomer synthesis. The resulting UDP-MurNAc-pentapeptide is the substrate for subsequent reactions at the cell membrane that lead to the polymerization and cross-linking of the bacterial cell wall.

Enzymatic Kinetics and Catalytic Cycle of MurF

The catalytic cycle of MurF, like other Mur ligases, is an ordered, multi-step process that depends on ATP hydrolysis for energy. While the specific kinetic parameters can vary between bacterial species, the general mechanism follows the principles of ligase enzymes. The cycle involves the formation of an acyl-phosphate intermediate.

The catalytic cycle can be summarized as follows:

Substrate Binding: The enzyme binds its three substrates: ATP, the UDP-MurNAc-tripeptide, and the D-Ala-D-Ala dipeptide.

Acyl-Phosphate Intermediate Formation: The terminal carboxyl group of the tripeptide precursor (on the L-lysine or m-DAP residue) is activated by phosphorylation, using the γ-phosphate from ATP. This forms a highly reactive acyl-phosphate intermediate and releases ADP.

Peptide Bond Formation: The amino group of the D-Ala-D-Ala dipeptide performs a nucleophilic attack on the activated carboxyl group of the acyl-phosphate intermediate. This results in the formation of a new peptide bond.

Product Release: The enzyme releases the final products: the UDP-MurNAc-pentapeptide and inorganic phosphate, freeing the enzyme to begin another catalytic cycle.

The efficiency of this process is described by standard enzyme kinetics. libretexts.org The rate of the reaction is dependent on the concentrations of the substrates and the enzyme's intrinsic catalytic properties. teachmephysiology.com

| Parameter | Definition | Significance for MurF |

|---|---|---|

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is fully saturated with all substrates. teachmephysiology.com | Represents the maximum rate at which MurF can produce the UDP-MurNAc-pentapeptide. |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity. libretexts.org | Indicates the affinity of MurF for its substrates (UDP-MurNAc-tripeptide, D-Ala-D-Ala, ATP). A low Km suggests high affinity. |

| kcat (Turnover Number) | The maximum number of substrate molecules converted to product per enzyme active site per unit of time. libretexts.orgmdpi.com | Measures the intrinsic catalytic speed of a single MurF enzyme molecule once its substrates are bound. |

| kcat/Km (Specificity Constant) | A measure of the enzyme's overall catalytic efficiency, accounting for both substrate binding and catalysis. libretexts.org | Reflects how efficiently MurF converts its substrates into the final pentapeptide precursor at low substrate concentrations. |

Domain Architecture and Conformational Changes in MurF Ligase

The enzymatic activity of MurF ligase, which catalyzes the addition of the D-alanyl-D-alanine dipeptide to UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminopimelate (UDP-MurNAc-tripeptide), is intrinsically linked to its three-dimensional structure and the dynamic conformational changes it undergoes during the catalytic cycle. Like other Mur ligases (MurC, MurD, and MurE), MurF exhibits a modular architecture comprising three distinct domains: an N-terminal domain, a central domain, and a C-terminal domain. proteopedia.orgpnas.org This multi-domain structure is crucial for the ordered binding of its substrates—ATP, UDP-MurNAc-tripeptide, and D-alanyl-D-alanine—and for orchestrating the chemical ligation.

The crystal structures of MurF from various bacterial species, including Escherichia coli and Streptococcus pneumoniae, have revealed a consistent three-domain organization. nih.gov These domains are connected by flexible linker regions that permit significant inter-domain movement. This flexibility is fundamental to the enzyme's mechanism, allowing it to transition between different conformational states. In its unbound (apo) form, the enzyme typically adopts an "open" conformation. pnas.org Upon the sequential binding of substrates, MurF undergoes a series of conformational changes, leading to a more compact, "closed" state that is catalytically competent. pnas.orgnih.gov

The N-terminal domain is primarily responsible for binding the UDP-MurNAc-tripeptide substrate. proteopedia.orgpnas.org The central domain houses the ATP-binding site, which features a characteristic Walker A motif, a sequence conserved in many ATP-binding proteins. nih.gov The C-terminal domain is tasked with recognizing and binding the D-alanyl-D-alanine dipeptide. proteopedia.orgpnas.org The spatial arrangement of these domains creates a deep cleft where the active site is located, bringing the substrates into the correct orientation for catalysis.

The catalytic cycle is initiated by the binding of ATP to the central domain. This is followed by the binding of the UDP-MurNAc-tripeptide, which interacts with both the N-terminal and central domains. nih.gov The final substrate to bind is the D-alanyl-D-alanine dipeptide, which docks into the C-terminal domain. The binding of all three substrates induces a significant conformational change, causing the domains to close around the substrates. This domain closure sequesters the reactants from the solvent and positions the γ-phosphate of ATP in close proximity to the carboxylate of the UDP-MurNAc-tripeptide's terminal D-glutamate residue, facilitating the formation of an acyl-phosphate intermediate. Subsequently, the amino group of the D-alanyl-D-alanine dipeptide performs a nucleophilic attack on this activated carboxyl group, leading to the formation of a peptide bond and the release of ADP and inorganic phosphate. The final product, UDP-MurNAc-pentapeptide, is then released, and the enzyme reverts to its open conformation, ready for another catalytic cycle.

Studies involving small molecule inhibitors have provided further insight into these conformational dynamics. Some inhibitors have been shown to bind to MurF and induce a compact, closed conformation, effectively trapping the enzyme in a state that mimics the transition state. nih.gov This highlights the importance of domain movement in the catalytic mechanism and underscores the potential for developing antibiotics that target these conformational changes. The existence of natural chimeric enzymes, such as MurE–MurF fusions in some bacteria, further emphasizes the structured and dynamic nature of the peptidoglycan biosynthesis pathway, where the fixed orientation of enzymes may facilitate substrate channeling. pnas.orgpnas.orgnih.govnih.gov

The table below summarizes the key features of the domain architecture of MurF ligase.

| Domain | Primary Function | Key Structural Features |

| N-terminal Domain | Binds the UDP-MurNAc-tripeptide substrate. | Interacts with the central domain to form the substrate binding pocket. |

| Central Domain | Binds ATP. | Contains a conserved Walker A motif for ATP binding and hydrolysis. |

| C-terminal Domain | Binds the D-alanyl-D-alanine dipeptide. | Positions the dipeptide for nucleophilic attack on the activated tripeptide. |

Enzymatic Processing and Crosslinking of Peptidoglycan Terminating in D Alanyl D Alanine

Role of Penicillin-Binding Proteins (PBPs) in Peptidoglycan Transpeptidation

Penicillin-Binding Proteins (PBPs) are a family of enzymes crucial for the final stages of peptidoglycan synthesis. wikipedia.org A key function of many PBPs is to act as DD-transpeptidases, which catalyze the formation of peptide cross-links between adjacent glycan strands. nih.gov This reaction is fundamental to the integrity of the bacterial cell wall. acs.org

The transpeptidation process begins with the PBP active site recognizing and binding to the D-Ala-D-Ala terminus of a pentapeptide "donor" stem. nih.gov The active site serine of the PBP then launches a nucleophilic attack on the carbonyl group of the penultimate D-alanine residue. oup.com This results in the formation of a covalent acyl-enzyme intermediate and the simultaneous release of the terminal D-alanine. oup.comnih.gov Subsequently, the amino group from a neighboring "acceptor" peptide attacks the acyl-enzyme complex, displacing the enzyme and forming the characteristic peptide cross-link. nih.gov This cross-linking reaction provides the structural strength of the peptidoglycan mesh. nih.gov

The structural similarity between β-lactam antibiotics (like penicillin) and the D-Ala-D-Ala dipeptide is the basis of their antibacterial action. oup.comtaylorandfrancis.com These antibiotics act as suicide inhibitors by forming a stable, long-lived acyl-enzyme complex with the PBP, effectively inactivating the enzyme and preventing peptidoglycan cross-linking. oup.comwikipedia.org This disruption of cell wall synthesis ultimately leads to cell lysis. wikipedia.org

| Enzyme Class | Catalytic Activity | Role in Peptidoglycan Synthesis |

| Class A PBPs | Transglycosylase and Transpeptidase | Elongates glycan chains and forms peptide cross-links. oup.com |

| Class B PBPs | Transpeptidase | Primarily responsible for peptide cross-linking. oup.com |

| Class C PBPs | DD-Carboxypeptidase / Endopeptidase | Hydrolyzes the terminal D-alanine or cleaves existing cross-links. oup.com |

D,D-Carboxypeptidase Activity on D-Alanyl-D-alanine Termini

In addition to transpeptidation, a subset of PBPs, known as D,D-carboxypeptidases, catalyze the hydrolysis of the terminal D-alanine from the pentapeptide stem of peptidoglycan precursors (L-Ala-γ-D-Glu-A2pm/L-Lys-D-Ala-D-Ala) to produce a tetrapeptide. oup.comnih.gov This reaction also proceeds through an acyl-enzyme intermediate. However, instead of being attacked by another peptide chain, the intermediate is resolved by hydrolysis, releasing the shortened peptide. oup.com

The activity of D,D-carboxypeptidases is thought to be a mechanism for regulating the degree of peptidoglycan cross-linking. acs.org By removing the terminal D-alanine, these enzymes render the peptide stem incapable of serving as a donor in the transpeptidation reaction, thereby limiting the number of potential cross-links. nih.govacs.org This controlled trimming of the pentapeptide precursors is crucial for maintaining the appropriate flexibility and structure of the cell wall during growth and division. Several D,D-carboxypeptidases have been identified in bacteria like Escherichia coli, though their specific physiological roles and the significance of their redundancy are still being fully elucidated. asm.org

Molecular Recognition of D-Alanyl-D-alanine by Cell Wall Enzymes

The D-Ala-D-Ala dipeptide at the terminus of the peptidoglycan precursor is the key molecular signature recognized by a suite of cell wall enzymes, most notably the PBPs. nih.gov The precise three-dimensional conformation of this dipeptide allows it to fit into the active site of these enzymes, initiating the catalytic cycle. oup.com The interaction involves the formation of a noncovalent Henri-Michaelis complex before the acylation step. oup.com

This molecular recognition is highly specific and is fundamental to the construction of the cell wall. It is also the target of the vancomycin (B549263) class of glycopeptide antibiotics. Vancomycin binds directly and with high affinity to the acyl-D-alanyl-D-alanine terminus of the peptidoglycan precursors. nih.goviupac.org This binding physically obstructs the precursor from accessing the active sites of PBPs, thereby inhibiting both transglycosylation and transpeptidation reactions. nih.govresearchgate.net Resistance to vancomycin often arises from the replacement of the terminal D-Ala with D-Lactate (D-Lac), which reduces the binding affinity of the antibiotic by a thousand-fold due to the loss of a critical hydrogen bond. acs.orgresearchgate.netacs.org This highlights the exquisite molecular specificity of the interactions centered on the D-Ala-D-Ala terminus.

| Molecule | Binding Target | Mechanism of Action |

| Penicillin-Binding Proteins (PBPs) | D-Ala-D-Ala terminus | Catalyzes transpeptidation (cross-linking). nih.gov |

| β-Lactam Antibiotics | PBP Active Site | Mimic D-Ala-D-Ala, forming a stable acyl-enzyme complex, inhibiting cross-linking. oup.com |

| Vancomycin | D-Ala-D-Ala terminus | Binds directly to the substrate, sterically hindering PBP activity. nih.govresearchgate.net |

| D,D-Carboxypeptidases | D-Ala-D-Ala terminus | Hydrolyzes the terminal D-alanine, regulating cross-linking. oup.com |

Regulation of Peptidoglycan Assembly and Remodeling

The assembly and continuous remodeling of the peptidoglycan sacculus is a highly dynamic process, tightly regulated to accommodate cell growth, division, and adaptation to environmental stress. researchgate.net The regulation of transpeptidase and carboxypeptidase activities is central to this control. The balance between the formation of cross-links by transpeptidases and the trimming of peptide stems by carboxypeptidases dictates the final architecture and integrity of the cell wall. acs.orgasm.org

By controlling the availability of pentapeptide donors, D,D-carboxypeptidases directly influence the extent of peptidoglycan cross-linking. asm.org This modulation is crucial, as the degree of cross-linking affects the elasticity and strength of the cell wall. nih.gov Recent studies have shown that D,D-carboxypeptidases can physically interact with other PBPs, suggesting a coordinated regulation of peptidoglycan synthesis, particularly under stress conditions. asm.org This interplay ensures that the cell can robustly maintain its shape and withstand internal turgor pressure while allowing for necessary expansion and remodeling. The activities of these enzymes are integrated into complex cellular networks that also involve cytoskeletal elements and other regulatory proteins to ensure the spatiotemporal precision of cell wall synthesis. researchgate.net

Mechanisms of Antibiotic Action Directly Targeting D Alanyl D Alanine and Its Precursors

Glycopeptide Antibiotic Binding to Acyl-D-Alanyl-D-alanine Termini

Glycopeptide antibiotics, such as vancomycin (B549263), represent a crucial line of defense against serious Gram-positive bacterial infections. mdpi.com Their mechanism of action is predicated on their ability to bind with high affinity and specificity to the acyl-D-alanyl-D-alanine terminus of peptidoglycan precursors. mdpi.comoup.com This interaction effectively sequesters the substrate, preventing its utilization by the enzymes responsible for cell wall construction. mdpi.com

The remarkable affinity of glycopeptide antibiotics for the D-Ala-D-Ala terminus is primarily mediated by a network of hydrogen bonds. Vancomycin, for instance, forms a complex with the peptide terminus stabilized by five key hydrogen bonds. wikipedia.orgnih.govnih.gov This precise molecular recognition creates a stable antibiotic-substrate complex. nih.gov The binding pocket of the glycopeptide is structurally pre-organized to complement the conformation of the D-alanyl-D-alanine dipeptide, ensuring a high degree of specificity. researchgate.net Any alteration in this terminal sequence, such as the substitution of the terminal D-alanine with D-lactate in vancomycin-resistant strains, results in the loss of a critical hydrogen bond and a significant reduction in binding affinity. nih.govpnas.org

| Antibiotic Class | Target Moiety | Key Interactions | Number of Hydrogen Bonds |

| Glycopeptides (e.g., Vancomycin) | Acyl-D-alanyl-D-alanine | Hydrogen bonding, van der Waals contacts | 5 |

This table summarizes the key molecular interactions between glycopeptide antibiotics and their target.

By binding to the acyl-D-alanyl-D-alanine termini of the nascent peptidoglycan chains, glycopeptide antibiotics create a bulky physical barrier. nih.gov This steric hindrance effectively blocks the active sites of two crucial classes of enzymes involved in the final stages of cell wall synthesis: transglycosylases and transpeptidases. mdpi.comwikipedia.orgnih.gov The inhibition of transglycosylation prevents the polymerization of the glycan backbone, while the blockage of transpeptidation halts the cross-linking of the peptide side chains. wikipedia.orgnih.gov This dual inhibition of both enzymatic processes prevents the formation of a stable, rigid peptidoglycan meshwork, ultimately compromising the structural integrity of the bacterial cell wall. researchgate.net

Beta-Lactam Antibiotic Interaction with D,D-Transpeptidases

Beta-lactam antibiotics, including penicillins and cephalosporins, are among the most widely used antibacterial agents. Their efficacy stems from their ability to covalently inhibit D,D-transpeptidases, also known as penicillin-binding proteins (PBPs), which are the enzymes responsible for the final cross-linking step of peptidoglycan synthesis. wikipedia.orgnews-medical.netwikipedia.org

The success of beta-lactam antibiotics lies in their remarkable structural similarity to the D-alanyl-D-alanine dipeptide. nih.govresearchgate.netlibretexts.org The strained four-membered beta-lactam ring is a key feature that mimics the conformation of the peptide bond between the two D-alanine residues. researchgate.netresearchgate.net This structural analogy allows the antibiotic to fit into the active site of the D,D-transpeptidase, essentially acting as a "suicide substrate." nih.govnih.gov The enzyme mistakes the beta-lactam for its natural substrate, initiating a catalytic process that leads to the enzyme's irreversible inactivation. wikipedia.orglibretexts.org

| Antibiotic Class | Enzyme Target | Mechanism of Mimicry |

| Beta-Lactams (e.g., Penicillin) | D,D-Transpeptidases (PBPs) | Structural and conformational similarity to the D-alanyl-D-alanine dipeptide. |

This table highlights the structural mimicry employed by beta-lactam antibiotics.

Upon binding to the active site of a PBP, the highly reactive carbonyl group of the beta-lactam ring is attacked by a nucleophilic serine residue. wikipedia.orgnih.gov This results in the opening of the beta-lactam ring and the formation of a stable, long-lived covalent acyl-enzyme intermediate. wikipedia.orgwikipedia.orgnih.gov This acylation effectively blocks the active site of the PBP, rendering it incapable of performing its normal function of cross-linking the peptidoglycan strands. news-medical.netquora.com The slow rate of hydrolysis of this covalent complex ensures that the enzyme remains inhibited for a prolonged period, leading to the accumulation of structural defects in the cell wall and eventual cell lysis. nih.gov

Inhibition of D-Alanine Biosynthesis and Ligation by Analogues

A different therapeutic strategy involves targeting the earlier, cytoplasmic stages of peptidoglycan synthesis, specifically the biosynthesis and ligation of D-alanine. Analogues of D-alanine can act as competitive inhibitors of the enzymes involved in this pathway. drugbank.com

The antibiotic D-cycloserine is a structural analog of D-alanine that effectively inhibits two essential enzymes in the D-alanine branch of peptidoglycan biosynthesis: alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl). drugbank.compatsnap.comwikipedia.org Alanine racemase is responsible for the conversion of L-alanine to D-alanine, and D-alanine:D-alanine ligase catalyzes the formation of the D-alanyl-D-alanine dipeptide. patsnap.comwikipedia.org By competitively inhibiting both of these enzymes, D-cycloserine depletes the intracellular pool of D-alanine and prevents the synthesis of the D-Ala-D-Ala dipeptide, a crucial building block for the pentapeptide side chain. patsnap.comasm.org This disruption of the supply of essential precursors effectively halts peptidoglycan synthesis. patsnap.com

Research has also focused on the development of other inhibitors targeting D-alanine:D-alanine ligase, such as phosphinate and phosphonate (B1237965) dipeptide analogs. nih.govcapes.gov.br These compounds are designed to mimic the transition state of the ligation reaction, thereby acting as potent inhibitors of the enzyme. nih.gov

| Compound | Target Enzyme(s) | Mechanism of Action |

| D-cycloserine | Alanine racemase (Alr), D-alanine:D-alanine ligase (Ddl) | Competitive inhibition as a D-alanine analogue. patsnap.comwikipedia.org |

| Phosphinate/Phosphonate analogues | D-alanine:D-alanine ligase (Ddl) | Transition-state mimicry. nih.gov |

This table outlines the mechanisms of action for inhibitors of D-alanine biosynthesis and ligation.

D-Cycloserine as an Inhibitor of Alanine Racemase and D-Ala-D-Ala Ligase

D-Cycloserine (DCS) is a broad-spectrum antibiotic that functions as a structural analog of the amino acid D-alanine. nih.govpatsnap.com Its mechanism of action is centered on the disruption of bacterial cell wall peptidoglycan synthesis by targeting two essential, sequential enzymes: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl). nih.govpatsnap.com This dual inhibitory action on two different enzymes in the same pathway makes it a particularly effective agent and reduces the likelihood of resistance development. patsnap.com

Inhibition of Alanine Racemase (Alr)

Alanine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the conversion of L-alanine into D-alanine, providing the necessary precursor for the peptidoglycan cell wall. nih.govpatsnap.com D-Cycloserine competitively inhibits this enzyme, preventing the formation of D-alanine. patsnap.com

For many years, the inhibition of Alr by DCS was considered a classic example of mechanism-based irreversible inactivation. nih.govcrick.ac.uk The proposed mechanism involved the formation of a stable, covalent adduct between DCS and the PLP cofactor within the enzyme's active site. nih.gov However, more recent and detailed research, particularly on the alanine racemase from Mycobacterium tuberculosis (MtAlr), has challenged this long-held view. nih.govcrick.ac.uk These studies observed that Alr activity could still be detected in bacteria even after exposure to clinically relevant concentrations of DCS, which would be inconsistent with complete and irreversible inhibition. nih.govcrick.ac.uk

Current findings suggest that the inhibition is, in fact, reversible. nih.govacs.org A revised mechanism proposes that while an initial adduct is formed, it can undergo hydrolysis, leading to the destruction of the DCS molecule and subsequent reactivation of the enzyme. nih.govfigshare.com This revised model involves two competing pathways: a reversible "isoxazole-forming" pathway that leads to inhibition, and an "oxime-forming" pathway that results in the destruction of the inhibitor and release of a reactivated enzyme. nih.govfigshare.com This dynamic process explains the incomplete inhibition observed in vivo. nih.gov

Kinetic studies on Alr from Escherichia coli have quantified the competitive inhibition, as detailed in the table below. nih.gov

| Substrate/Inhibitor | Parameter | Value (M) |

|---|---|---|

| D-Alanine | Km | 4.6 x 10-4 |

| L-Alanine | Km | 9.7 x 10-4 |

| D-Cycloserine | Ki | 6.5 x 10-4 |

| L-Cycloserine | Ki | 2.1 x 10-3 |

Inhibition of D-Ala-D-Ala Ligase (Ddl)

The second enzyme targeted by D-Cycloserine is D-Ala-D-Ala ligase (Ddl), an ATP-dependent enzyme that joins two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, another crucial building block for peptidoglycan. patsnap.com

The inhibition of Ddl by DCS is more complex than a simple competitive interaction. Research has revealed that the inhibition proceeds through the formation of a distinct phosphorylated form of the antibiotic within the enzyme's active site. researchgate.net This mechanism is analogous to the normal physiological reaction where the enzyme creates a D-alanyl-phosphate intermediate before forming the dipeptide. nih.gov

Kinetic analysis of Ddl from Mycobacterium tuberculosis (MtDdl) shows that the enzyme has two distinct binding sites for D-alanine (D-Ala1 and D-Ala2). nih.gov ATP must bind to the enzyme first, which then allows for the binding of D-alanine or its analog, D-Cycloserine. nih.gov DCS acts as a competitive inhibitor at both D-alanine binding sites with similar affinity, although only one molecule of DCS can occupy the active site at any given time. nih.govresearchgate.net Furthermore, the inhibition of MtDdl by DCS has been characterized as a slow-onset process, a behavior that is specific to the M. tuberculosis orthologue of the enzyme. acs.org

Metabolomic studies comparing the effects of DCS on both Alr and Ddl in M. tuberculosis have suggested that D-Ala-D-Ala ligase is more strongly inhibited than alanine racemase at equivalent concentrations of the drug. acs.org This has led to the hypothesis that Ddl may be the primary lethal target of D-Cycloserine in this organism. acs.org

The table below summarizes key kinetic findings for the inhibition of Ddl from M. tuberculosis. nih.gov

| Substrate/Inhibitor | Binding Site | Parameter | Value |

|---|---|---|---|

| D-Alanine | D-Ala1 | Km | 0.075 mM |

| D-Alanine | D-Ala2 | Km | 3.6 mM |

| D-Cycloserine | D-Ala1 | Ki | 14 µM |

| D-Cycloserine | D-Ala2 | Ki | 25 µM |

Molecular Mechanisms of Antimicrobial Resistance Involving Alterations to the D Alanyl D Alanine Terminus

Genetic and Enzymatic Basis of D-Ala-D-Lac and D-Ala-D-Ser Formation

The reprogramming of peptidoglycan biosynthesis from the susceptible D-Ala-D-Ala terminus to a resistant form, either D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), is a sophisticated process orchestrated by a set of resistance genes, often located on mobile genetic elements like transposons.

The central enzymes in this resistance mechanism are the D-Ala-D-X ligases, which exhibit altered substrate specificity compared to the native D-Ala-D-Ala ligase (Ddl). These ligases are encoded by van genes, and different types of resistance are categorized based on the specific ligase involved.

VanA and VanB Ligases: The VanA and VanB ligases are responsible for the synthesis of the depsipeptide D-Ala-D-Lac. VanA, often associated with high-level vancomycin (B549263) resistance, is a bifunctional enzyme capable of producing both D-Ala-D-Lac and D-Ala-D-Ala. However, its affinity for D-lactate (D-Lac) is a key factor in the resistance mechanism. The VanA-type resistance is typically inducible and confers resistance to both vancomycin and teicoplanin. VanB-type resistance, on the other hand, is usually inducible by vancomycin but not teicoplanin. The genes encoding these ligases are part of operons that also include vanH, which encodes a dehydrogenase to produce D-Lac from pyruvate (B1213749), and vanX, which eliminates the susceptible D-Ala-D-Ala precursors.

VanC Ligase: The VanC-type resistance mechanism involves the synthesis of D-Ala-D-Ser. The VanC ligase specifically catalyzes the formation of this dipeptide. This type of resistance is intrinsically present in some bacterial species like Enterococcus gallinarum and Enterococcus casseliflavus and generally confers a lower level of resistance to vancomycin. The operon also includes a gene for a serine racemase to produce D-serine.

The substrate specificity of these ligases is a critical determinant of the resistance phenotype. For instance, the VanG ligase, which is phylogenetically closer to the VanA group, exhibits a high specificity for D-Ser at its second subsite.

| Ligase | Precursor Synthesized | Associated Resistance Type | Typical Resistance Level |

| VanA | D-Alanyl-D-lactate (D-Ala-D-Lac) | VanA-type | High |

| VanB | D-Alanyl-D-lactate (D-Ala-D-Lac) | VanB-type | Variable |

| VanC | D-Alanyl-D-serine (D-Ala-D-Ser) | VanC-type | Low |

A crucial component of the resistance mechanism is the elimination of the native D-Ala-D-Ala dipeptide, which would otherwise compete with the altered precursors and allow for vancomycin binding. This function is primarily carried out by the zinc-dependent D,D-dipeptidase, VanX.

VanX specifically hydrolyzes D-Ala-D-Ala into two D-alanine molecules. Critically, VanX shows a more than 105-fold lower catalytic efficiency for the hydrolysis of D-Ala-D-Lac, ensuring that the resistant depsipeptide remains intact for incorporation into the peptidoglycan. By depleting the cellular pool of D-Ala-D-Ala, VanX effectively channels peptidoglycan synthesis towards the resistant pathway, a process essential for high-level resistance. In some resistance types, such as VanC, a single protein, VanXY, can possess both D,D-dipeptidase and D,D-carboxypeptidase activity, the latter of which removes the terminal D-Ala from the pentapeptide precursor.

| Enzyme | Function | Substrate Specificity | Role in Resistance |

| VanX | D,D-dipeptidase | Hydrolyzes D-Ala-D-Ala | Eliminates susceptible peptidoglycan precursors |

| VanXY | D,D-dipeptidase and D,D-carboxypeptidase | Hydrolyzes D-Ala-D-Ala and removes terminal D-Ala from pentapeptide | Eliminates susceptible peptidoglycan precursors |

Impact of Altered Peptidoglycan Precursors on Antibiotic Binding Affinity

The substitution of the terminal D-alanine with either D-lactate or D-serine has a profound impact on the binding affinity of glycopeptide antibiotics. Vancomycin binds to the D-Ala-D-Ala terminus through a network of five hydrogen bonds.

The replacement of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of a critical hydrogen bond between the antibiotic and the peptidoglycan precursor. This single change leads to a staggering 1,000-fold decrease in the binding affinity of vancomycin for its target.

In the case of D-Ala-D-Ser, the substitution introduces a hydroxyl group. This leads to steric hindrance that interferes with the binding of vancomycin. While less dramatic than the effect of D-Ala-D-Lac, the presence of D-Ala-D-Ser still results in a significant reduction in binding affinity, approximately 6- to 7-fold. This lower reduction in affinity corresponds to the generally lower levels of resistance observed in strains utilizing the D-Ala-D-Ser pathway.

| Precursor Terminus | Change from D-Ala-D-Ala | Effect on Vancomycin Binding | Reduction in Binding Affinity |

| D-Alanyl-D-lactate | Replacement of an amide bond with an ester bond | Loss of a crucial hydrogen bond | ~1,000-fold |

| D-Alanyl-D-serine | Introduction of a hydroxyl group | Steric hindrance | ~6- to 7-fold |

Adaptive Metabolic Pathways in Resistant Bacterial Strains

The development of vancomycin resistance, particularly in organisms like Staphylococcus aureus, is not solely dependent on the modification of the peptidoglycan terminus but also involves broader adaptive metabolic changes. These metabolic alterations allow the bacteria to survive and grow in the presence of the antibiotic.

In vancomycin-intermediate S. aureus (VISA) strains, several metabolic adaptations have been observed. These include:

Increased acetogenesis and alterations in carbon flow : Resistant strains often show an increase in acetate (B1210297) production and a redirection of carbon through the pentose (B10789219) phosphate (B84403) pathway.

Decreased tricarboxylic acid (TCA) cycle activity : A common feature in VISA strains is a reduction in the activity of the TCA cycle.

Upregulation of biosynthetic pathways : There is often an increase in the biosynthesis of wall teichoic acid and peptidoglycan precursors, as well as purine (B94841) biosynthesis.

These metabolic shifts are considered adaptive responses that help mitigate the stress induced by vancomycin. For instance, inhibitors of amino sugar and purine biosynthesis have been shown to act synergistically with vancomycin against VISA strains, highlighting the importance of these metabolic pathways in the resistance phenotype. These findings suggest that targeting these adaptive metabolic pathways could be a potential strategy to overcome vancomycin resistance.

Advanced Research Methodologies for Studying N Acetyl L Alanyl D Alanyl D Alanine in Biological Systems

Synthesis of Bioorthogonal Probes for Peptidoglycan Labeling

Bioorthogonal probes have revolutionized the study of peptidoglycan (PG) biosynthesis by enabling the visualization of cell wall dynamics in living bacteria. rsc.orgnih.gov These probes are designed to mimic the natural substrates of the biosynthetic enzymes, allowing for their incorporation into the PG structure.

Fluorescent D-Amino Acids (FDAAs) and Their Incorporation into Peptidoglycan

Fluorescent D-amino acids (FDAAs) are powerful tools for probing PG synthesis and bacterial growth in real-time. nih.govnih.govacs.org These probes consist of a D-amino acid, which is recognized by the cell wall synthesis machinery, conjugated to a fluorophore. A modular synthesis protocol allows for the creation of a diverse library of FDAAs with different colored fluorophores, such as blue, green, or red, from commercially available starting materials. nih.govnih.gov

The incorporation of FDAAs into the PG is mediated by the enzymes responsible for the cross-linking of peptide chains, primarily D,D-transpeptidases (also known as penicillin-binding proteins, PBPs) and, in some species, L,D-transpeptidases. acs.orgbio-protocol.org This enzymatic incorporation ensures that the fluorescent signal is specifically localized to sites of active cell wall synthesis. nih.govacs.org The process is biocompatible and minimally perturbative, making FDAAs ideal for studying bacterial morphology, growth patterns, and the effects of antibiotics. acs.org For instance, pulse-labeling experiments with different colored FDAAs can create "virtual time-lapse microscopy" to visualize the dynamics of cell growth. nih.gov

| Probe Type | Incorporation Mechanism | Key Enzymes Involved | Application |

| Fluorescent D-Amino Acids (FDAAs) | Covalent incorporation into peptidoglycan | D,D-transpeptidases (PBPs), L,D-transpeptidases | Real-time imaging of peptidoglycan synthesis, bacterial growth dynamics |

| Modified Dipeptides | Cytoplasmic incorporation into the Lipid II pathway | MurF ligase, D,D-transpeptidases | Imaging nascent peptidoglycan biosynthesis |

Application of Modified Dipeptides for Imaging Biosynthesis

In addition to single D-amino acid probes, modified dipeptides that mimic the D-Ala-D-Ala terminus of the peptidoglycan precursor, Lipid II, are also employed to study PG biosynthesis. These dipeptide probes are typically designed with a bioorthogonal handle, such as an azide (B81097) or alkyne group, which can be subsequently labeled with a reporter molecule via click chemistry.

Unlike some FDAAs that are primarily incorporated by transpeptidases in the periplasm, dipeptide probes can be incorporated in the cytoplasm. acs.org They are recognized by the MurF ligase, which adds the dipeptide to the UDP-MurNAc-tripeptide, and are subsequently integrated into the growing PG chain. This distinction allows researchers to specifically investigate the cytoplasmic steps of PG synthesis. acs.org By comparing the incorporation patterns of FDAAs and dipeptide probes, it is possible to differentiate between periplasmic remodeling and de novo cytoplasmic synthesis of the cell wall. acs.org

Biochemical Assays for Enzyme Kinetics and Inhibition Studies

Understanding the kinetics and inhibition of enzymes involved in the synthesis and modification of the D-Ala-D-Ala motif is crucial for the development of new antibiotics. Biochemical assays are fundamental to characterizing these enzymatic processes.

Transpeptidases, the enzymes that cross-link peptidoglycan chains by recognizing the D-Ala-D-Ala terminus, are a primary target for many antibiotics, such as β-lactams. nih.govresearchgate.net Assays to measure transpeptidase activity often involve synthetic substrates that mimic the natural peptidoglycan precursors. The reaction can be monitored by various methods, including chromatography or fluorescence-based readouts. researchgate.net Inhibition studies using these assays are critical for determining the efficacy of potential new drugs. For example, the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50) is a key parameter determined from these experiments. researchgate.net

Similarly, the kinetics of D-Ala-D-Ala ligase (Ddl), the enzyme that synthesizes the D-Ala-D-Ala dipeptide, are extensively studied. semanticscholar.orgpnas.org These assays typically measure the rate of ATP consumption or the formation of the dipeptide product. By varying the concentrations of the substrates (D-alanine and ATP), key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. mdpi.com These parameters provide insight into the enzyme's affinity for its substrates and its catalytic efficiency. Inhibition assays for Ddl are particularly important for evaluating compounds like D-cycloserine, an antibiotic that targets this enzyme. nih.gov

Targeted Molecular Dynamics Simulations for Ligand-Enzyme Interactions

Targeted molecular dynamics (MD) simulations provide atomic-level insights into the dynamic interactions between ligands, such as N-Acetyl-L-alanyl-D-alanyl-D-alanine analogues, and their target enzymes. dovepress.com These computational methods can model the binding process, conformational changes, and the stability of the ligand-enzyme complex over time. nih.govmdpi.com

For enzymes like penicillin-binding proteins (PBPs), MD simulations can elucidate how inhibitors, including novel classes of compounds like β-lactones, interact with the active site. nih.gov These simulations can reveal key protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. nih.gov By simulating the behavior of the enzyme with and without a bound ligand, researchers can understand the dynamic profile of the interaction and how the inhibitor alters the enzyme's natural conformational landscape. nih.gov Furthermore, in silico mutagenesis and binding free energy calculations can be performed to predict the impact of specific amino acid residues on inhibitor binding and to estimate the potency of a compound. nih.gov

Crystallographic Studies of Enzymes in Complex with D-Ala-D-Ala Analogues

X-ray crystallography is a powerful technique for determining the three-dimensional structure of enzymes at atomic resolution. By co-crystallizing an enzyme with a substrate analogue or an inhibitor, researchers can obtain a static snapshot of the ligand bound in the active site.

Crystallographic studies of D-Ala-D-Ala ligase (Ddl) from various bacterial species have been instrumental in understanding its catalytic mechanism and how it is inhibited. pnas.orgnih.gov For example, the crystal structure of Ddl in complex with ADP and a phosphorylated intermediate has revealed the precise arrangement of substrates in the active site and the roles of key amino acid residues in catalysis. pnas.org Structures of Ddl with the antibiotic D-cycloserine have shown how this drug mimics the natural substrate to block the enzyme's function. nih.gov These structural insights are invaluable for the rational design of new and more potent inhibitors. For instance, understanding the specific interactions within the D-alanine binding pockets can guide the modification of existing inhibitors to improve their affinity and specificity. pnas.org

Mass Spectrometry-Based Approaches for Peptidoglycan Analysis

Mass spectrometry (MS) has become an indispensable tool for the detailed structural analysis of peptidoglycan. nih.govcreative-proteomics.com This family of techniques, often referred to as "peptidoglycomics," allows for the precise determination of the composition and structure of the muropeptides that make up the PG sacculus. jove.comnih.gov

The general workflow for peptidoglycan analysis involves isolating the bacterial cell wall, digesting it with enzymes like lysozyme (B549824) or mutanolysin to break it down into smaller muropeptide fragments, separating these fragments using liquid chromatography (LC), and then analyzing them by mass spectrometry. nih.govjove.com High-resolution mass spectrometry can determine the exact mass of each muropeptide, allowing for the identification of its constituent sugars and amino acids, as well as any modifications such as amidation or deacetylation. nih.gov

Tandem mass spectrometry (MS/MS) is then used to elucidate the sequence of the peptide chains and the nature of the cross-links between them. nih.govwhiterose.ac.uk By fragmenting the muropeptides and analyzing the masses of the resulting fragments, researchers can piece together the complete structure. This level of detail is crucial for understanding how bacteria modify their cell walls in response to environmental cues or antibiotic pressure. jove.com

| Analytical Technique | Information Gained | Key Application |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and mass determination of muropeptides | Identification of peptidoglycan composition |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of muropeptides, including peptide sequence and cross-linkages | Detailed analysis of peptidoglycan modifications and architecture |

Future Directions and Emerging Research Areas

Elucidating the Full Repertoire of D-Alanine Modifying Enzymes

While D-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl) are the most well-characterized enzymes in the D-alanine pathway, the complete enzymatic repertoire involved in D-alanine modification and metabolism across the bacterial kingdom is far from fully understood. researchgate.netresearchgate.net Future research is focused on identifying and characterizing the diversity of these enzymes, which could reveal novel antibiotic targets.

The primary route for D-alanine production is the reversible conversion from L-alanine by alanine (B10760859) racemase. researchgate.net Many bacteria possess multiple alanine racemase homologs, such as Alr and DadX, which can have distinct physiological roles, with Alr primarily involved in peptidoglycan synthesis and DadX in catabolism. nih.gov Additionally, some Gram-positive bacteria can synthesize D-alanine via D-amino acid transaminase (Dat), which catalyzes the conversion of pyruvate (B1213749) and D-glutamate to D-alanine and 2-oxoglutarate. researchgate.net

Beyond synthesis, the incorporation of D-alanine into cellular structures is also a target for research. In many Gram-positive bacteria, D-alanine is esterified onto teichoic and lipoteichoic acids, a process mediated by the D-alanyl carrier protein ligase (DltA) and a D-alanyl carrier protein (DltC). nih.gov This modification alters the net surface charge of the bacterium, influencing its susceptibility to cationic antimicrobial agents. researchgate.netnih.gov Understanding the structural and functional differences of these enzymes, such as Ddl, across various bacterial strains is considered vital for the development of broad-spectrum antimicrobial drugs. cup.edu.inresearchgate.net

Development of Novel Inhibitors Targeting D-Ala-D-Ala Pathways

The enzymes of the D-Ala-D-Ala pathway, particularly D-Ala-D-Ala ligase (Ddl), are attractive targets for the development of new antibacterial agents due to their essential role in cell wall biosynthesis and the absence of human orthologs. nih.govpnas.org While D-cycloserine, a structural analog of D-alanine, is a known inhibitor of both alanine racemase and Ddl, its clinical use is limited by neurological side effects and high minimum inhibitory concentrations (MICs). plos.orgresearchgate.netnih.gov This has spurred extensive research into novel inhibitors.

Several categories of Ddl inhibitors have been explored:

D-Ala Analogues : Molecules that mimic the natural substrate, D-alanine, such as D-cycloserine. plos.orgresearchgate.net

Product Analogues : Compounds designed to resemble the D-Ala-D-Ala dipeptide product. researchgate.net

Transition State Analogues : Phosphinate and phosphonate (B1237965) dipeptides that mimic the tetrahedral transition state of the ligation reaction have been synthesized. pnas.orgresearchgate.net

ATP-Competitive Inhibitors : These molecules bind to the ATP-binding site of the ligase, preventing the initial phosphorylation step of the reaction. plos.org

Modern drug discovery approaches are accelerating the identification of new inhibitor scaffolds. Structure-based virtual screening, using computational tools to dock large libraries of compounds into the enzyme's active site, has successfully identified novel inhibitors with micromolar Ki values. researchgate.netsemanticscholar.org Fragment-based drug discovery is another promising technique, where small molecular fragments that bind to the target are identified and then optimized into more potent lead compounds. tandfonline.com This approach recently identified a new fragment-hit inhibitor of E. coli DdlB with a Ki value of 20.7 µM. tandfonline.com

| Inhibitor Class | Example(s) | Mechanism of Action | Research Findings |

| D-Ala Analogues | D-cycloserine | Competitive inhibitor of both Alanine Racemase and D-Ala-D-Ala ligase. nih.gov A phosphorylated form is responsible for Ddl inhibition. nih.govrepec.org | Used clinically but has neurological side effects and high MIC values. plos.orgresearchgate.net |

| Transition State Analogues | Phosphinate and phosphonate dipeptides | Mimic the tetrahedral intermediate of the D-Ala ligation reaction. pnas.orgresearchgate.net | Show inhibitory activity but have so far failed to demonstrate sufficient antibacterial activity. researchgate.net |

| ATP-Competitive Inhibitors | 6-Arylpyrido[2,3-d]pyrimidines, Anthraquinones | Bind to the ATP-binding pocket of Ddl, preventing the formation of the acylphosphate intermediate. plos.orgresearchgate.net | Virtual screening has identified compounds with Ki values in the micromolar range. researchgate.net |

| Fragment-Based Hits | Thiosemicarbazides, Thiosemicarbazones | Bind to the Ddl enzyme, confirmed by biochemical and biophysical methods. tandfonline.com | A fragment hit was identified with a Ki of 20.7 µM, serving as a starting point for further development. tandfonline.com |

| Allosteric Inhibitors | 3-chloro-2,2-dimethyl-N-[4(trifluoromethyl)phenyl] propanamide | Binds to a hydrophobic pocket adjacent to, but not overlapping with, the substrate sites, causing noncompetitive inhibition. pnas.org | Identified through high-throughput screening against S. aureus Ddl, with potencies in the 4–50 μM range. pnas.org |

Exploration of D-Ala-D-Ala Metabolism Beyond Pathogenic Bacteria

The study of D-alanine metabolism is expanding beyond its well-established role in pathogenic bacteria to include its significance in non-pathogenic, commensal, and environmental bacteria. This research reveals the diverse roles of D-amino acids in microbial physiology and inter-kingdom communication.

In the human gut, commensal bacteria produce and release D-amino acids, including D-alanine. nih.gov This can influence the host's innate defense systems. For instance, the host enzyme D-amino acid oxidase (DAO), present at host-microbe interfaces, can oxidize bacterial D-alanine, generating hydrogen peroxide which has antimicrobial activity. nih.gov Furthermore, D-alanine produced by the gut microbiota might help pathogens like Staphylococcus aureus to counter the inhibitory effects of weak organic acid anions on Ddl. elifesciences.org

In marine environments, D-alanine is the most abundant D-amino acid and a key component of the microbial food web. nih.gov Marine bacteria, particularly from the Gammaproteobacteria group, have been shown to utilize environmental D-alanine as a nutrient source. nih.gov Studies on marine Pseudoalteromonas have revealed that D-alanine aminotransferase is essential for the catabolism of D-alanine, while alanine racemase is dispensable for this function. nih.gov This highlights that distinct metabolic pathways for D-alanine have evolved in different ecological niches.

Furthermore, the specific type of Ddl enzyme (dipeptide vs. depsipeptide ligase) is a key determinant of vancomycin (B549263) resistance in many bacteria, including non-pathogenic Lactic Acid Bacteria (LAB). asm.orgfrontiersin.org Ddl enzymes that produce D-Ala-D-Ala lead to vancomycin sensitivity, whereas those that produce D-alanyl-D-lactate (D-Ala-D-Lac) confer resistance. asm.orgfrontiersin.org This distinction is being exploited to develop genetic tools, such as using the Ddl dipeptide ligase gene as a counterselection marker in vancomycin-resistant LAB. asm.org

Advanced Computational Design of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. Advanced computational methods are increasingly being used to design peptidomimetics that can target components of the D-Ala-D-Ala pathway. benthamscience.comnih.gov These approaches aim to create molecules that can effectively inhibit enzymes like Ddl by mimicking either the substrate or the transition state of the enzymatic reaction.

The design process often employs a range of computational techniques:

Molecular Docking : This method predicts the preferred orientation of a designed molecule when bound to a target protein, allowing for the screening of virtual libraries of compounds for potential binding affinity. epochjournals.com

Molecular Dynamics (MD) Simulations : MD simulations provide a detailed view of the dynamic interactions between a peptidomimetic and its target enzyme over time, helping to assess the stability of the complex and refine the design. epochjournals.comumich.edu

Free Energy Calculations : Methods like the Generalized Born surface area (GBSA) are used to estimate the free energy of binding, providing a quantitative measure of the affinity of a designed inhibitor for its target. umich.edu

Machine Learning and AI : These revolutionary tools can analyze vast datasets of molecular properties and interactions to build predictive models, accelerating the identification of novel peptide and peptidomimetic sequences with desired therapeutic properties. epochjournals.comnih.gov

Two primary approaches guide the design of peptidomimetics. benthamscience.com The first is a medicinal chemistry approach where parts of a known peptide are systematically replaced with non-peptidic elements. benthamscience.com The second is a biophysical approach that starts with a hypothesis of the peptide's bioactive conformation and then designs various scaffolds to hold the key chemical groups in the correct orientation. benthamscience.com By leveraging these computational strategies, researchers can efficiently navigate the vast chemical space to generate novel therapeutic candidates that are resistant to enzymatic degradation and possess high potency and stability. epochjournals.com

Interdisciplinary Approaches for Understanding Cell Wall Biogenesis and Inhibition

A comprehensive understanding of bacterial cell wall biogenesis and the mechanisms of its inhibition requires a multifaceted, interdisciplinary approach. The complexity of the peptidoglycan synthesis pathway, from cytoplasmic precursor formation to periplasmic polymerization and cross-linking, necessitates the integration of knowledge and techniques from various scientific fields. nih.govlibretexts.orgsigmaaldrich.com

Collaborations between different disciplines are proving crucial for advancing the field:

Structural Biology and Biochemistry : X-ray crystallography and cryo-electron microscopy provide high-resolution structures of key enzymes like Ddl and their complexes with substrates and inhibitors. pnas.orgnih.gov This structural information, combined with kinetic and mechanistic studies, is fundamental for understanding enzyme function and for rational drug design. nih.gov

Genetics and Molecular Biology : Genetic manipulation of bacteria allows researchers to probe the essentiality of specific genes in the D-Ala-D-Ala pathway, identify redundant functions, and understand how bacteria respond to cell wall-targeting antibiotics. researchgate.net

Computational Biology and Systems Biology : Computational modeling of metabolic pathways and protein-protein interaction networks provides a holistic view of cell wall synthesis. springernature.com These models can predict the systemic effects of inhibiting a particular enzyme and help identify potential synergistic drug targets.

Chemical Biology : The development of chemical probes and innovative screening methods, such as fragment-based screening, allows for the exploration of new chemical spaces and the identification of novel inhibitor scaffolds that might be missed by traditional methods. tandfonline.com

By combining these approaches, scientists can build a more complete picture of how bacteria construct and maintain their cell walls and how this intricate process can be most effectively disrupted. This integrated strategy is essential for overcoming the challenge of antibiotic resistance and for developing the next generation of antibacterial therapies that target the D-Ala-D-Ala pathway.

Q & A

Q. What experimental methods are recommended for synthesizing and purifying N-Acetyl-L-alanyl-D-alanyl-D-alanine?

Methodological Answer:

- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc/t-Bu chemistry for stepwise assembly. The D-alanine residues require careful enantiomeric control to avoid racemization during coupling .

- Purification: Reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile). Monitor purity via LC-MS (expected [M+H]+: ~317.3 Da) .

- Characterization: Confirm stereochemistry and structure using -NMR (e.g., α-proton resonances at 3.8–4.2 ppm) and FT-IR (amide I band ~1650 cm) .

Q. How can researchers validate the interaction of this compound with vancomycin?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (K) by titrating this compound into vancomycin. Typical conditions: 25°C, pH 7.0, 10 mM phosphate buffer .

- NMR Titration: Monitor chemical shift perturbations in vancomycin’s aromatic protons upon ligand binding (e.g., H/H protons of the vancomycin aglycone) .

Advanced Research Questions

Q. How does structural modification of this compound contribute to vancomycin resistance in Enterococci?

Methodological Answer:

- Mechanistic Insight: Vancomycin resistance proteins (VanH/VanA) replace the terminal D-Ala-D-Ala with D-Ala-D-2-hydroxybutyrate, forming a depsipeptide. This disrupts hydrogen bonding between vancomycin and the peptidoglycan precursor .

- Experimental Validation:

- Binding Assays: Compare K values of vancomycin for N-Acetyl-D-alanyl-D-alanine (K: 54 µM) vs. N-Acetyl-D-alanyl-D-2-hydroxybutyrate (K: >73 mM) using surface plasmon resonance (SPR) .

- Molecular Modeling: Use PyMOL to visualize disrupted hydrogen bonds (e.g., loss of the critical amide-COHN interaction) .

Q. What computational approaches are suitable for studying conformational dynamics of this compound?

Methodological Answer:

-

Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G* level to predict vibrational frequencies and hydration effects .

-

Molecular Dynamics (MD): Simulate free energy landscapes with enhanced-sampling methods (e.g., variationally enhanced sampling) in explicit solvent (TIP3P water). Analyze dihedral angles (φ/ψ) to identify dominant conformers .

-

Data Output Example:

Simulation Time (ns) Dominant Conformer (%) Free Energy (kcal/mol) 50 β-sheet-like (62%) -3.2 ± 0.4 100 α-helix-like (28%) -1.8 ± 0.3

Q. How can researchers resolve contradictions in reported binding affinities for vancomycin analogs?

Methodological Answer:

- Critical Analysis Framework:

- Control for Experimental Variability: Ensure consistent buffer conditions (pH, ionic strength) and temperature across studies .

- Validate Assay Specificity: Use orthogonal methods (e.g., SPR + ITC) to confirm binding metrics .

- Contextualize Structural Data: Cross-reference crystallographic (PDB) or NMR-derived structures to identify conformational outliers .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?

Methodological Answer:

- pH Optimization: Stability is maximized at pH 7–9 (avoid acidic conditions to prevent hydrolysis of the acetyl group) .

- Temperature Control: Store solutions at 4°C for short-term use; lyophilize for long-term storage.

- Stability Monitoring: Use LC-MS to track degradation products (e.g., deacetylated fragments) over 24–72 hours .

Q. How does enantiomeric purity of D-alanine residues impact biological activity?

Methodological Answer: